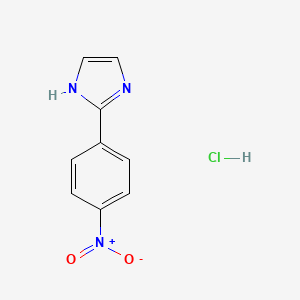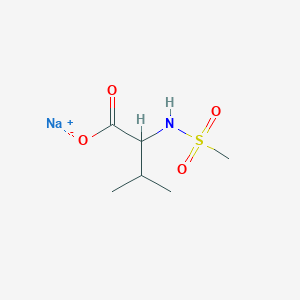
2,3-Dichloro-4-iodopyridine
Descripción general
Descripción
2,3-Dichloro-4-iodopyridine is a chemical compound with the molecular formula C5H2Cl2IN and a molecular weight of 273.89 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-4-iodopyridine consists of a pyridine ring with chlorine atoms at the 2 and 3 positions and an iodine atom at the 4 position .Physical And Chemical Properties Analysis
2,3-Dichloro-4-iodopyridine is a solid compound with a melting point of 109-113 °C .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2,3-Dichloro-4-iodopyridine Applications
Pharmaceutical Research: 2,3-Dichloro-4-iodopyridine is utilized in pharmaceutical research for the development of new compounds. It has been used in a novel approach where steric interactions between substituents of unsymmetrical bis(4-pyridyl)acetylene ligands dictate the self-selection of single isomers of [4 + 4] self-assembled squares .
Chemical Synthesis: This compound plays a role in the synthesis of fluorinated pyridines, which are important in various chemical reactions and processes . The self-selection process mentioned above also falls under this category, highlighting its significance in creating specific molecular structures .
Industrial Applications: While specific industrial applications are not detailed in the search results, 2,3-Dichloro-4-iodopyridine is listed as having applications across various industries, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms . These atoms can form bonds with other atoms in a target molecule, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-4-iodopyridine can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, its stability may be influenced by storage conditions, with optimal stability achieved under inert gas (nitrogen or Argon) at 2–8 °C .
Safety and Hazards
2,3-Dichloro-4-iodopyridine is classified as acutely toxic if swallowed and causes serious eye irritation. It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Direcciones Futuras
The global 2,3-Dichloro-4-Iodopyridine market has rapidly expanded in recent years and is expected to register a significantly larger revenue CAGR over the forecast period. The trends observed in the market dynamics, coupled with expected sustained expansion suggest robust growth rates between 2024 and 2032 .
Propiedades
IUPAC Name |
2,3-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBPDPXVUBWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661263 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889865-45-6 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLORO-4-IODOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)








